molecular formula C12H16O3 B12596744 Methyl 4-methoxy-3-propylbenzoate CAS No. 647856-19-7

Methyl 4-methoxy-3-propylbenzoate

Katalognummer: B12596744
CAS-Nummer: 647856-19-7
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: HFAPTRSTROJJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methoxy-3-propylbenzoate: is an organic compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, specifically a methyl ester, where the benzoic acid core is substituted with a methoxy group at the 4-position and a propyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-3-propylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can be optimized to achieve high conversion rates. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methoxy-3-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-methoxy-3-propylbenzoic acid.

    Reduction: 4-methoxy-3-propylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methoxy-3-propylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-methoxy-3-propylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and propyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its activity.

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-methoxybenzoate: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    Methyl 3-methoxy-4-methylbenzoate: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.

    Methyl 4-methoxy-3-nitrobenzoate:

Uniqueness: Methyl 4-methoxy-3-propylbenzoate is unique due to the presence of both methoxy and propyl groups, which confer distinct chemical and biological properties. These substituents can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

647856-19-7

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

methyl 4-methoxy-3-propylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-5-9-8-10(12(13)15-3)6-7-11(9)14-2/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

HFAPTRSTROJJOL-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(C=CC(=C1)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.